molecular formula C7H14N4O2S B2812843 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006356-40-6

1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2812843
CAS No.: 1006356-40-6
M. Wt: 218.28
InChI Key: HTBMCZZHIQZUOU-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide ( 1006356-40-6) is a chemical reagent with the molecular formula C7H14N4O2S and a molecular weight of 218.28 g/mol . Its Canonical SMILES representation is CCN1C(=C(C(=N1)C)S(=O)(=O)NN)C . This compound belongs to the pyrazole-sulfonamide class of heterocyclic compounds, which are recognized as prominent structural motifs and serve as key pharmacophores in numerous pharmaceutically active compounds . Pyrazole-sulfonamide derivatives are a significant area of investigation in medicinal chemistry due to their wide spectrum of reported biological activities, which include antiproliferative, antibacterial, antifungal, and anti-inflammatory properties . As a sulfonohydrazide derivative, this compound is a valuable synthetic intermediate, or building block, for researchers conducting organic synthesis and exploring structure-activity relationships in drug discovery efforts . The parent nucleus of this chemical class is known for its facile functionalization, making it a versatile scaffold for the development of new bioactive molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2S/c1-4-11-6(3)7(5(2)9-11)14(12,13)10-8/h10H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBMCZZHIQZUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with sulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide has shown promising results in various therapeutic areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have been reported to inhibit the growth of A549 lung cancer cells, with specific compounds inducing apoptosis effectively . The structure of this compound may enhance its binding affinity to cancer-related targets due to the presence of the sulfonamide group.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit anti-inflammatory effects comparable to established drugs like diclofenac sodium. In particular, compounds derived from pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may be beneficial in treating inflammatory diseases.

Antiviral Activity

Studies have also explored the antiviral potential of pyrazole derivatives against viruses such as hepatitis A and herpes simplex virus type 1. Certain derivatives exhibited significant activity compared to standard antiviral treatments . The unique structural features of this compound could be crucial for developing new antiviral therapies.

Agricultural Applications

The compound is being investigated for its role as a plant growth regulator and pesticide. Pyrazole derivatives have demonstrated fungicidal and herbicidal activities, making them candidates for developing safer agricultural chemicals. Their ability to modulate plant growth responses can lead to improved crop yields and resistance to pests .

Materials Science

In materials science, this compound is being studied for its potential use in synthesizing novel polymers and composites. Its unique chemical structure allows for the incorporation into various materials, potentially enhancing their mechanical and thermal properties.

Case Studies and Research Findings

Study Focus Findings
Zheng et al. (2014)Anticancer ActivityCompound induced apoptosis in A549 cells; effective growth inhibition .
El-Sayed et al. (2016)Anti-inflammatory EffectsDemonstrated significant inhibition of TNF-α and IL-6 .
Rashad et al. (2019)Antiviral PropertiesEffective against hepatitis A virus; showed promising results compared to acyclovir .
Bandgar et al. (2020)Agricultural UseExhibited fungicidal activity against common plant pathogens .

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Key Substituents
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide C₇H₁₄N₄O₂S 218.28* Sulfonohydrazide (-SO₂-NH-NH₂) Ethyl, 3,5-dimethyl
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide C₇H₁₃N₃O₂S 203.27 Sulfonamide (-SO₂-NH₂) Ethyl, 3,5-dimethyl
1,5-Dimethyl-3-phenyl-1H-pyrazole-4-sulfonamide C₁₂H₁₃N₃O₂S 279.32 Sulfonamide (-SO₂-NH₂) Phenyl, 1,5-dimethyl
Ethyl 5-amino-1-(4-methylphenyl)sulfonyl-1H-pyrazole-4-carboxylate C₁₄H₁₆N₄O₄S 352.37 Sulfonamide, ester (-COOEt) 4-Methylphenyl, 5-amino

*Calculated based on sulfonamide analog with added NH₂ group.

Key Observations:

  • Sulfonohydrazide vs. This modification may enhance solubility or receptor binding in biological systems.
  • Aromatic Groups (Phenyl): Increase molecular weight and rigidity, possibly enhancing thermal stability or receptor affinity .

Biological Activity

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006356-40-6) is a heterocyclic compound with significant potential in various biological applications. Characterized by its unique sulfonohydrazide functional group and pyrazole ring structure, this compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₄N₄O₂S, with a molecular weight of 206.28 g/mol. The structure features an ethyl group at position 1 and methyl groups at positions 3 and 5 of the pyrazole ring, with a sulfonohydrazide group at position 4. This configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₁₄N₄O₂S
Molecular Weight206.28 g/mol
Boiling Point393.0 ± 52.0 °C at 760 mmHg
IUPAC Name1-ethyl-3,5-dimethylpyrazole-4-sulfonohydrazide

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with sulfonyl chloride followed by hydrazine hydrate in solvents like ethanol or methanol under reflux conditions to ensure complete conversion into the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting cell membrane integrity, leading to cell death.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial effects of several pyrazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.

Mechanism of Action
The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies.

Case Study: Anticancer Efficacy
In a comparative study against breast cancer cell lines (MDA-MB-436), this compound exhibited an IC50 value significantly lower than that of conventional drugs like Olaparib, indicating a promising potential as a therapeutic agent .

CompoundIC50 (µM)
1-Ethyl-3,5-dimethyl-pyrazole2.57
Olaparib8.90

Q & A

Q. What ethical guidelines apply to handling this compound in preclinical research?

  • Methodological Answer :
  • Safety Protocols : Follow OECD guidelines for acute toxicity testing (e.g., LD50_{50} determination in rodents) .
  • Regulatory Compliance : Document non-FDA status and restrict use to in vitro/ex vivo studies unless approved for in vivo trials .

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